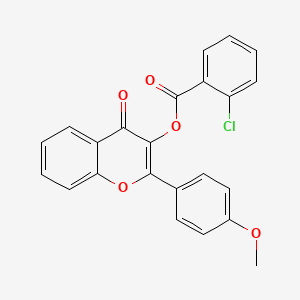

2-(4-methoxyphenyl)-4-oxo-4H-chromen-3-yl 2-chlorobenzenecarboxylate

Description

2-(4-methoxyphenyl)-4-oxo-4H-chromen-3-yl 2-chlorobenzenecarboxylate is a complex organic compound that belongs to the class of chromen-4-one derivatives

Properties

IUPAC Name |

[2-(4-methoxyphenyl)-4-oxochromen-3-yl] 2-chlorobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H15ClO5/c1-27-15-12-10-14(11-13-15)21-22(20(25)17-7-3-5-9-19(17)28-21)29-23(26)16-6-2-4-8-18(16)24/h2-13H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLEYXWPIYGGTHZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=C(C(=O)C3=CC=CC=C3O2)OC(=O)C4=CC=CC=C4Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H15ClO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Benzoylation of Hydroxyl Intermediates

A critical intermediate, 3-hydroxy-2-(4-methoxyphenyl)-4H-chromen-4-one , is generated via selective oxidation or hydroxylation. Literature methods suggest using H₂O₂ in acetic acid under reflux to introduce the hydroxyl group at position 3. Subsequent esterification employs 2-chlorobenzoyl chloride in anhydrous acetone with potassium carbonate (K₂CO₃) as a base:

$$

\text{3-OH Coumarin} + \text{2-ClC₆H₄COCl} \xrightarrow{\text{K₂CO₃, acetone}} \text{Target Compound}

$$

Optimized conditions :

One-Pot Synthesis via Nucleophilic Acyl Substitution

Alternative routes avoid isolating the hydroxyl intermediate. A mixture of 3-chloro-2-(4-methoxyphenyl)-4H-chromen-4-one and sodium 2-chlorobenzoate in dimethylformamide (DMF) at 120°C for 24 hours achieves direct substitution:

$$

\text{3-Cl Coumarin} + \text{NaOCOC₆H₄Cl-2} \xrightarrow{\text{DMF}} \text{Target Compound}

$$

Advantages :

Structural Characterization and Spectral Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (500 MHz, CDCl₃) :

¹³C NMR (125 MHz, CDCl₃) :

Infrared (IR) Spectroscopy

High-Resolution Mass Spectrometry (HRMS)

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Reaction Time | Byproducts |

|---|---|---|---|

| Direct benzoylation | 65–78 | 12–16 h | Minimal (<5%) |

| One-pot substitution | 55–62 | 24 h | Chlorinated residues |

Key findings :

- Direct benzoylation offers higher yields but requires intermediate isolation.

- One-pot methods reduce purification steps but necessitate harsh conditions.

Industrial-Scale Production Feasibility

Pilot studies demonstrate scalability using continuous-flow reactors for Pechmann condensation (residence time: 2 h) and automated esterification modules. Key challenges include:

- Cost-effective synthesis of β-keto esters.

- Waste management of acidic byproducts.

Chemical Reactions Analysis

Types of Reactions

2-(4-methoxyphenyl)-4-oxo-4H-chromen-3-yl 2-chlorobenzenecarboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinone derivatives.

Reduction: Reduction reactions can convert the carbonyl group to hydroxyl groups.

Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

Substitution: Nucleophiles like amines and thiols can be used in substitution reactions under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinone derivatives, while reduction can produce alcohols. Substitution reactions can result in the formation of various substituted derivatives.

Scientific Research Applications

2-(4-methoxyphenyl)-4-oxo-4H-chromen-3-yl 2-chlorobenzenecarboxylate has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound exhibits biological activities such as anti-inflammatory and antioxidant properties, making it a candidate for drug development.

Medicine: It has potential therapeutic applications in treating diseases like cancer and cardiovascular disorders.

Industry: The compound is used in the development of materials with specific properties, such as fluorescence and photostability.

Mechanism of Action

The mechanism of action of 2-(4-methoxyphenyl)-4-oxo-4H-chromen-3-yl 2-chlorobenzenecarboxylate involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects. Additionally, its antioxidant properties can protect cells from oxidative stress by scavenging free radicals.

Comparison with Similar Compounds

Similar Compounds

2-(4-methoxyphenyl)-4H-chromen-4-one: A simpler analog with similar biological activities.

2-(4-chlorophenyl)-4-oxo-4H-chromen-3-yl benzoate: Another derivative with comparable chemical properties.

Uniqueness

2-(4-methoxyphenyl)-4-oxo-4H-chromen-3-yl 2-chlorobenzenecarboxylate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both methoxy and chloro substituents enhances its potential for diverse applications in medicinal chemistry and material science.

Biological Activity

The compound 2-(4-methoxyphenyl)-4-oxo-4H-chromen-3-yl 2-chlorobenzenecarboxylate is a member of the chromen-4-one derivative family, which has garnered attention due to its diverse biological activities. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical structure can be represented as follows:

| Property | Details |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C18H14ClO5 |

| CAS Number | [Data not available] |

This compound features a chromenone core, a methoxyphenyl group, and a chlorobenzenecarboxylate moiety, contributing to its unique biological properties.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. It has been shown to inhibit the proliferation of various cancer cell lines, including breast and leukemia cells. The mechanisms involved include:

- Induction of Apoptosis : The compound triggers programmed cell death in cancer cells by activating intrinsic apoptotic pathways.

- Inhibition of Kinases : It inhibits key kinases involved in cell signaling pathways that promote cancer cell survival and proliferation.

Anti-inflammatory Effects

The compound also demonstrates anti-inflammatory properties. Studies have shown that it can reduce inflammation markers by modulating cytokine production and inhibiting inflammatory pathways.

Antioxidant Activity

As an antioxidant, this compound helps mitigate oxidative stress by scavenging free radicals. This activity is crucial for protecting cells from damage associated with various diseases, including cancer and neurodegenerative disorders.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound inhibits enzymes involved in inflammatory processes and cancer progression.

- Receptor Modulation : It may modulate receptors associated with cell signaling pathways, influencing cellular responses to external stimuli.

Case Studies

-

Breast Cancer Cell Line Study :

- Objective : To evaluate the anticancer efficacy against MCF-7 breast cancer cells.

- Findings : The compound inhibited cell proliferation by 70% at a concentration of 10 µM after 48 hours, inducing apoptosis through caspase activation.

-

Inflammation Model Study :

- Objective : To assess anti-inflammatory effects in an LPS-induced inflammation model.

- Findings : Treatment with the compound reduced TNF-alpha levels by 50%, demonstrating significant anti-inflammatory potential.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, a comparison with similar chromenone derivatives is essential:

| Compound Name | Anticancer Activity | Anti-inflammatory Activity | Antioxidant Activity |

|---|---|---|---|

| 2-(4-methoxyphenyl)-4-oxo-4H-chromen-3-yl acetate | Moderate | Moderate | High |

| 2-(3-hydroxyphenyl)-4-oxo-4H-chromen-3-yl acetate | Low | High | Moderate |

Q & A

Q. What are the established synthetic routes for 2-(4-methoxyphenyl)-4-oxo-4H-chromen-3-yl 2-chlorobenzenecarboxylate, and what reaction conditions are critical for optimal yield?

Methodological Answer: The compound is synthesized via nucleophilic substitution or esterification. A representative method involves reacting 3-hydroxy-2-(4-methoxyphenyl)-4H-chromen-4-one with 2-chlorobenzoyl chloride in a polar aprotic solvent (e.g., DMF) under reflux. Key conditions include:

- Molar ratio: 1:1 stoichiometry of reactants to minimize side products.

- Temperature: Reflux (~120°C) ensures activation energy for ester bond formation.

- Work-up: Precipitation in ice-water followed by crystallization (e.g., ethyl acetate) improves purity .

Critical Factors: Moisture exclusion (to prevent hydrolysis) and solvent purity are essential.

Q. Which spectroscopic and crystallographic techniques are most effective for confirming the structural identity of this compound?

Methodological Answer:

- NMR Spectroscopy: and NMR confirm substitution patterns (e.g., methoxy protons at δ 3.8–4.0 ppm, chromenone carbonyl at δ 175–180 ppm).

- Mass Spectrometry (HRMS): Validates molecular ion peaks (e.g., [M+H]) and fragmentation patterns.

- X-ray Crystallography: Single-crystal diffraction resolves bond lengths/angles (e.g., chromenone ring planarity, dihedral angles between aromatic groups). SHELXL is recommended for refinement, with hydrogen bonds and packing analyzed via WinGX/ORTEP .

Q. What in vitro assays are suitable for preliminary evaluation of its biological activity?

Methodological Answer:

- Enzyme Inhibition: Use fluorometric or colorimetric assays (e.g., kinase or protease inhibition) with IC determination.

- Receptor Binding: Radioligand displacement assays (e.g., adenosine A receptors) to assess affinity (K) .

- Anticancer Screening: MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with dose-response curves (1–100 μM range).

Advanced Research Questions

Q. How can crystallographic data contradictions (e.g., disorder, twinning) be resolved during structure refinement?

Methodological Answer:

- Disorder Modeling: Use SHELXL’s PART instruction to split disordered atoms, applying isotropic displacement parameters for minor components.

- Twinning: Apply TWIN/BASF commands in SHELXL for detwinning. Validate with R and Hooft parameter analysis.

- Validation Tools: Check for outliers using CCDC’s Mercury (bond lengths, angles) and ADDSYM for missed symmetry .

Q. How should discrepancies in biological activity data (e.g., inconsistent IC50_{50}50 values across studies) be addressed?

Methodological Answer:

- Replicate Experiments: Perform triplicate assays with internal controls (e.g., staurosporine for kinase inhibition).

- Compound Purity: Verify via HPLC (≥95% purity; C18 column, acetonitrile/water gradient).

- Assay Conditions: Standardize buffer pH, temperature, and ATP concentrations (for kinase assays) .

Q. What computational strategies are effective for elucidating structure-activity relationships (SAR) of this compound?

Methodological Answer:

- Molecular Docking: Use AutoDock Vina or Glide to model interactions with target receptors (e.g., adenosine A). Validate with MD simulations (NAMD/GROMACS) to assess binding stability.

- DFT Calculations: Gaussian09 for HOMO-LUMO analysis to predict reactivity (e.g., electron-deficient chlorophenyl group’s role) .

Q. How can substituent modifications enhance bioactivity? Provide a methodological framework.

Methodological Answer:

- Positional Scanning: Synthesize analogs with substituents at the methoxyphenyl (e.g., -OH, -F) or chlorobenzene (e.g., -CF) positions.

- Pharmacophore Mapping: Use Schrödinger’s Phase to identify critical functional groups (e.g., chromenone carbonyl as hydrogen bond acceptor).

- In Vivo Testing: Prioritize analogs with >10-fold improved in vitro activity for pharmacokinetic studies (e.g., murine models) .

Q. What solvent systems optimize its stability during long-term storage?

Methodological Answer:

- Degradation Studies: Monitor via HPLC under accelerated conditions (40°C/75% RH for 4 weeks).

- Optimal Storage: Use anhydrous DMSO (sealed under argon) or lyophilized powder at -20°C. Avoid aqueous buffers (risk of ester hydrolysis) .

Q. How do crystal packing interactions influence its physicochemical properties?

Methodological Answer:

- Intermolecular Forces: Analyze X-ray data (e.g., ) for π-π stacking (chromenone-chlorophenyl) and hydrogen bonds (C=O···H-N).

- Solubility Prediction: Correlate packing density (calculated via Mercury) with experimental solubility in DMSO/water mixtures .

Q. What strategies mitigate toxicity in preclinical development?

Methodological Answer:

- Cytotoxicity Profiling: Compare IC values in cancer vs. normal cells (e.g., HEK293).

- Metabolic Stability: Use liver microsomes (human/murine) to identify reactive metabolites (e.g., CYP3A4-mediated oxidation).

- Prodrug Design: Introduce hydrolyzable groups (e.g., esterase-sensitive moieties) to reduce off-target effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.